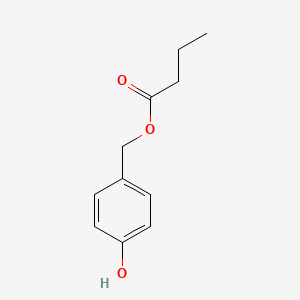

4-Hydroxybenzylbutyrate

Description

Structure

3D Structure

Properties

IUPAC Name |

(4-hydroxyphenyl)methyl butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O3/c1-2-3-11(13)14-8-9-4-6-10(12)7-5-9/h4-7,12H,2-3,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJWWQIYKJFKGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)OCC1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Hydroxybenzylbutyrate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of Benzyl 4-hydroxybutanoate (CAS No. 91970-62-6), a compound of interest in various scientific domains, including pharmaceuticals and organic synthesis. An important point of clarification is the nomenclature of this compound. While sometimes referred to as 4-hydroxybenzyl butyrate, the correct IUPAC name is benzyl 4-hydroxybutanoate. This distinction is critical as it defines the structure as the benzyl ester of 4-hydroxybutanoic acid, not the butyrate ester of 4-hydroxybenzyl alcohol. This guide will delve into its chemical structure, properties, synthesis, and known biological activities.

Chemical Structure and Properties

Benzyl 4-hydroxybutanoate is characterized by a benzyl group ester-linked to a 4-hydroxybutanoate moiety. This structure imparts both lipophilic and hydrophilic characteristics, influencing its solubility and potential biological interactions.

Table 1: Chemical Identifiers of Benzyl 4-Hydroxybutanoate [1][2]

| Identifier | Value |

| IUPAC Name | benzyl 4-hydroxybutanoate |

| Synonyms | 4-Hydroxy-butanoic acid phenylmethyl ester, 3-(Benzyloxycarbonyl)-1-propanol, Benzyl 4-hydroxybutyrate |

| CAS Number | 91970-62-6 |

| Molecular Formula | C₁₁H₁₄O₃ |

| SMILES | C1=CC=C(C=C1)COC(=O)CCCO |

| InChI Key | CRXCATWWXVJNJF-UHFFFAOYSA-N |

Table 2: Physicochemical Properties of Benzyl 4-Hydroxybutanoate [1][2]

| Property | Value |

| Molecular Weight | 194.23 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 322.8 ± 25.0 °C |

| Density | 1.124 ± 0.06 g/cm³ |

| LogP | 1.50 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 6 |

| Topological Polar Surface Area | 46.5 Ų |

Note: Some physical properties are predicted values.

Spectroscopic Data:

Detailed experimental spectroscopic data for benzyl 4-hydroxybutanoate is not widely available in public spectral databases. However, based on its structure, the expected signals are:

-

¹H NMR: Protons of the benzyl group (aromatic and methylene), and protons of the butanoate chain (three methylene groups, one of which is adjacent to the hydroxyl group and another to the ester oxygen).

-

¹³C NMR: Carbon signals for the benzyl group (aromatic and methylene carbons) and the butanoate chain (carbonyl carbon, and three methylene carbons).

-

Mass Spectrometry: A molecular ion peak corresponding to the molecular weight (194.23 g/mol ) and fragmentation patterns characteristic of benzyl esters and aliphatic alcohols.

Synthesis of Benzyl 4-Hydroxybutanoate

Several synthetic routes for benzyl 4-hydroxybutanoate have been described in the literature. The most common methods involve esterification or the ring-opening of a lactone.

Experimental Protocol 1: Esterification of 4-Hydroxybutanoic Acid

This method involves the direct esterification of 4-hydroxybutanoic acid with benzyl alcohol, typically in the presence of an acid catalyst.

Materials:

-

4-Hydroxybutanoic acid

-

Benzyl alcohol

-

Sulfuric acid (or other suitable acid catalyst like p-toluenesulfonic acid)

-

Anhydrous toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate solution (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxybutanoic acid and a molar excess of benzyl alcohol in toluene.

-

Add a catalytic amount of sulfuric acid to the mixture.

-

Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate and filter.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford pure benzyl 4-hydroxybutanoate.

Experimental Protocol 2: Ring-Opening of γ-Butyrolactone

This approach utilizes the ring-opening of γ-butyrolactone with a benzyl alkoxide or by reaction with benzyl bromide in the presence of a suitable base.

Materials:

-

γ-Butyrolactone

-

Benzyl alcohol

-

Sodium hydride (or another strong base to form the alkoxide)

-

Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent

-

Ammonium chloride solution (for quenching)

-

Organic solvents for extraction and chromatography

Procedure:

-

To a solution of benzyl alcohol in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), slowly add sodium hydride at 0 °C to form sodium benzoxide.

-

Once the hydrogen evolution ceases, add γ-butyrolactone to the reaction mixture.

-

Allow the reaction to stir at room temperature and monitor its progress by TLC.

-

Upon completion, carefully quench the reaction by adding saturated ammonium chloride solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield benzyl 4-hydroxybutanoate.

Biological Activity and Signaling Pathways

The biological activities of benzyl 4-hydroxybutanoate are not extensively documented in peer-reviewed literature. However, based on its structural components, potential activities can be inferred and are areas for further research.

Potential Antioxidant Activity

Some commercial suppliers suggest that benzyl 4-hydroxybutanoate may possess antioxidant properties.[1] This activity could stem from the benzyl moiety, which may be capable of scavenging free radicals. Standard antioxidant assays could be employed to quantify this potential activity.

Experimental Protocol: DPPH Radical Scavenging Assay

-

Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Prepare various concentrations of benzyl 4-hydroxybutanoate in methanol.

-

In a 96-well plate, add a fixed volume of the DPPH solution to each well containing different concentrations of the test compound.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of radical scavenging activity is calculated, and the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined.

Interaction with Butanoate Metabolism

Benzyl 4-hydroxybutanoate is an ester of 4-hydroxybutanoic acid (4-HB), also known as gamma-hydroxybutyrate (GHB), a neurotransmitter and psychoactive drug. Upon hydrolysis in vivo, benzyl 4-hydroxybutanoate would release 4-HB and benzyl alcohol. Therefore, its biological effects could be mediated by the metabolic pathways of these two molecules.

4-HB is metabolized by 4-hydroxybutyrate dehydrogenase, which converts it to succinic semialdehyde.[1] This intermediate then enters the citric acid cycle. It is plausible that benzyl 4-hydroxybutanoate could act as a prodrug of 4-HB, influencing the pathways regulated by this neurotransmitter.

Applications and Future Research

Benzyl 4-hydroxybutanoate serves as a versatile building block in organic synthesis for the preparation of more complex molecules.[1] Its potential applications in the pharmaceutical industry could be as a precursor or a prodrug for compounds targeting the central nervous system, given its relationship to 4-HB.[1] In the cosmetic and food industries, it may find use as a fragrance, flavoring agent, or preservative, contingent on thorough safety and efficacy evaluations.[1]

Future research should focus on:

-

Detailed spectroscopic characterization to provide a public reference standard.

-

In-depth investigation of its biological activities, including quantitative antioxidant assays and elucidation of its metabolic fate and pharmacological effects.

-

Exploration of its potential as a prodrug for targeted delivery of 4-hydroxybutanoic acid.

-

Toxicological studies to establish a comprehensive safety profile.

Conclusion

Benzyl 4-hydroxybutanoate is a chemical compound with potential applications in various fields. This guide has provided a summary of its chemical structure, properties, and synthesis, along with an overview of its potential biological relevance. The clarification of its nomenclature is essential for accurate scientific communication. Further research is warranted to fully characterize its properties and explore its potential applications in drug development and other industries.

References

An In-depth Technical Guide to the Synthesis of 4-Hydroxybenzyl Butyrate Monomer

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of the 4-hydroxybenzyl butyrate monomer. It includes detailed experimental protocols for the preparation of the precursor, 4-hydroxybenzyl alcohol, and its subsequent esterification to yield the target compound. This document is intended to serve as a practical resource for researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

4-Hydroxybenzyl butyrate is an ester that combines the structural features of 4-hydroxybenzyl alcohol and butyric acid. 4-Hydroxybenzyl alcohol is a naturally occurring compound found in plants such as Gastrodia elata and is known for its pharmacological activities, including sedative and hypnotic effects.[1] Esterification of 4-hydroxybenzyl alcohol with various carboxylic acids has been explored to generate derivatives with potentially enhanced biological activities.[1] Butyrate esters, in general, are of interest in the fragrance, flavor, and pharmaceutical industries.[2] This guide details a reliable laboratory-scale synthesis route for 4-hydroxybenzyl butyrate.

Synthesis of 4-Hydroxybenzyl Alcohol

A common and established method for the synthesis of 4-hydroxybenzyl alcohol is the base-catalyzed reaction of phenol with formaldehyde.[3][4]

Experimental Protocol

-

In a suitable reaction vessel, dissolve 30 g of phenol in 150 ml of 10% aqueous sodium hydroxide solution.

-

To this solution, add 35 g of a 40% aqueous formaldehyde solution.

-

Allow the mixture to stand at room temperature for approximately 6 days.[3]

-

After the reaction period, neutralize the mixture with hydrochloric acid.

-

Extract the product repeatedly with diethyl ether.

-

Combine the organic extracts and remove the ether on a water bath.

-

If unreacted phenol is present, it can be removed by steam distillation.

-

The resulting mixture contains both ortho- and para-hydroxybenzyl alcohols. The para-isomer (4-hydroxybenzyl alcohol) can be separated from the more soluble ortho-isomer by trituration with cold benzene.[3]

-

The solid 4-hydroxybenzyl alcohol is then collected by filtration and dried.

Quantitative Data for 4-Hydroxybenzyl Alcohol Synthesis

| Reactant/Product | Molecular Weight ( g/mol ) | Amount | Moles | Molar Ratio |

| Phenol | 94.11 | 30 g | 0.319 | 1 |

| Formaldehyde (40% soln.) | 30.03 | 35 g (14 g active) | 0.466 | ~1.46 |

| Sodium Hydroxide | 40.00 | 15 g (in 150 ml water) | 0.375 | ~1.18 |

| 4-Hydroxybenzyl Alcohol | 124.14 | - | - | - |

| Expected Yield | ~80% (of combined isomers)[3] |

Synthesis of 4-Hydroxybenzyl Butyrate

The synthesis of 4-hydroxybenzyl butyrate can be effectively achieved through the esterification of 4-hydroxybenzyl alcohol with butyric acid. A reliable method for this transformation under mild conditions is the Steglich esterification, which utilizes a carbodiimide, such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDCI), and an acyl-transfer catalyst, like 4-Dimethylaminopyridine (DMAP).[1] This method is adapted from the synthesis of other 4-hydroxybenzyl alcohol derivatives.[1]

Experimental Protocol

-

Dissolve butyric acid (1.2 molar equivalents) and EDCI (1.5 molar equivalents) in anhydrous dichloromethane in a round-bottom flask.

-

Stir the mixture at room temperature for 10 minutes to activate the carboxylic acid.

-

In a separate flask, dissolve 4-hydroxybenzyl alcohol (1 molar equivalent) and DMAP (1.2 molar equivalents) in anhydrous dichloromethane.[1]

-

Add the solution of 4-hydroxybenzyl alcohol and DMAP to the activated butyric acid mixture.

-

Heat the reaction mixture to reflux at 60 °C and monitor the reaction progress by thin-layer chromatography (TLC).[1]

-

Upon completion, cool the reaction mixture to room temperature.

-

Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 4-hydroxybenzyl butyrate using silica gel column chromatography.[1]

Quantitative Data for 4-Hydroxybenzyl Butyrate Synthesis

| Reactant/Reagent/Product | Molecular Weight ( g/mol ) | Molar Ratio |

| 4-Hydroxybenzyl Alcohol | 124.14 | 1 |

| Butyric Acid | 88.11 | 1.2 |

| EDCI | 191.70 | 1.5 |

| DMAP | 122.17 | 1.2 |

| Dichloromethane | 84.93 | Solvent |

| 4-Hydroxybenzyl Butyrate | 194.23 | Product |

Characterization of 4-Hydroxybenzyl Butyrate

The structure and purity of the synthesized 4-hydroxybenzyl butyrate can be confirmed by spectroscopic methods.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic strong absorption band for the ester carbonyl group (C=O) in the range of 1735-1750 cm⁻¹. The broad O-H stretching band of the phenolic hydroxyl group should be present around 3200-3600 cm⁻¹.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum should display characteristic signals for the aromatic protons of the benzene ring, the benzylic methylene protons adjacent to the ester oxygen, and the aliphatic protons of the butyrate chain. The phenolic hydroxyl proton will appear as a singlet.

-

¹³C NMR: The spectrum will show a signal for the ester carbonyl carbon in the range of 170-175 ppm, along with signals for the aromatic and aliphatic carbons.[1]

-

-

High-Resolution Mass Spectrometry (HRMS): HRMS can be used to confirm the molecular weight and elemental composition of the synthesized compound.[1]

Diagrams

Chemical Reaction Pathway

Caption: Synthesis of 4-Hydroxybenzyl Butyrate.

Experimental Workflow

Caption: Experimental workflow for synthesis.

References

- 1. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01972J [pubs.rsc.org]

- 2. Synthesis of Short-Chain Alkyl Butyrate through Esterification Reaction Using Immobilized Rhodococcus Cutinase and Analysis of Substrate Specificity through Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. US4192959A - Process for the preparation of pure 2-hydroxybenzyl alcohol, pure 4-hydroxybenzyl alcohol or a mixture of both hydroxy-benzyl alcohols - Google Patents [patents.google.com]

An In-Depth Technical Guide to Benzyl 4-Hydroxybutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzyl 4-hydroxybutanoate, a versatile organic compound with applications in various scientific fields. This document details its chemical identity, physicochemical properties, synthesis methodologies, and known biological activities, presenting the information in a structured and accessible format for research and development purposes.

Chemical Identity and Properties

Benzyl 4-hydroxybutanoate is an ester of 4-hydroxybutanoic acid and benzyl alcohol. Its chemical structure combines a flexible aliphatic chain with a rigid aromatic group, contributing to its unique properties and reactivity.

Table 1: Chemical Identifiers and Computed Physicochemical Properties

| Identifier/Property | Value | Source |

| IUPAC Name | benzyl 4-hydroxybutanoate | [1] |

| CAS Number | 91970-62-6 | [1][2] |

| Molecular Formula | C₁₁H₁₄O₃ | [1][2] |

| Molecular Weight | 194.23 g/mol | [1][2] |

| Canonical SMILES | C1=CC=C(C=C1)COC(=O)CCCO | [2] |

| InChI Key | CRXCATWWXVJNJF-UHFFFAOYSA-N | [2] |

| Synonyms | 4-Hydroxy-butanoic Acid Phenylmethyl Ester, 3-(Benzyloxycarbonyl)-1-propanol, Benzyl 4-hydroxybutyrate | [2] |

| XLogP3 (Computed) | 1.6 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass (Computed) | 194.094294304 Da | [1] |

| Topological Polar Surface Area | 46.5 Ų | [1] |

Note: The physicochemical properties listed are computationally derived and may vary from experimentally determined values.

Synthesis of Benzyl 4-Hydroxybutanoate

The primary method for synthesizing Benzyl 4-hydroxybutanoate is through Fischer esterification. This acid-catalyzed reaction involves the condensation of 4-hydroxybutanoic acid (or its lactone form, γ-butyrolactone) with benzyl alcohol.[2]

Experimental Protocol: Fischer Esterification

The following is a generalized experimental protocol for the synthesis of Benzyl 4-hydroxybutanoate via Fischer esterification, adapted from standard procedures.[3][4]

Materials:

-

4-hydroxybutanoic acid (or γ-butyrolactone)

-

Benzyl alcohol (in excess, can also act as a solvent)

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (catalyst)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) (drying agent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Organic solvent (e.g., diethyl ether or ethyl acetate)

-

Dean-Stark apparatus (optional, for water removal)

-

Standard reflux and extraction glassware

Procedure:

-

In a round-bottom flask, combine 4-hydroxybutanoic acid and a 3 to 5-fold molar excess of benzyl alcohol.

-

Slowly add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the molar amount of the limiting reagent).

-

Equip the flask with a reflux condenser (and a Dean-Stark trap if using a non-polar solvent to azeotropically remove water) and heat the mixture to reflux.

-

Maintain the reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the reaction mixture with an organic solvent like ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation or column chromatography to yield pure Benzyl 4-hydroxybutanoate.

Caption: Fischer esterification of 4-hydroxybutanoic acid and benzyl alcohol.

Biological Activity and Potential Applications

Benzyl 4-hydroxybutanoate is a compound of interest in pharmaceutical research and development due to its structural similarity to biologically active molecules.[2] Its potential applications stem from its chemical reactivity and its metabolic products.

Potential Antioxidant Activity

Some studies suggest that Benzyl 4-hydroxybutanoate may possess antioxidant properties.[2] This activity can be assessed using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

This protocol is a standard method for evaluating the antioxidant capacity of a compound.[5][6]

Materials:

-

Benzyl 4-hydroxybutanoate

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or ethanol

-

UV-Vis spectrophotometer

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).

-

Prepare a series of dilutions of Benzyl 4-hydroxybutanoate in methanol.

-

In a cuvette or a 96-well plate, mix a defined volume of the DPPH solution with each dilution of the test compound.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at the characteristic wavelength of DPPH (typically around 517 nm).

-

A decrease in absorbance indicates radical scavenging activity.

-

Calculate the percentage of DPPH radical scavenging for each concentration and determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals).

Metabolic Pathway

Upon administration, it is anticipated that Benzyl 4-hydroxybutanoate would undergo hydrolysis by esterase enzymes to yield benzyl alcohol and 4-hydroxybutanoic acid (GHB). 4-hydroxybutanoic acid is a known neuromodulator and can be further metabolized by 4-hydroxybutyrate dehydrogenase into succinic semialdehyde, which then enters the citric acid cycle.[2]

References

- 1. Benzyl 4-hydroxybutanoate | C11H14O3 | CID 14443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy Benzyl 4-hydroxybutanoate | 91970-62-6 [smolecule.com]

- 3. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 4. cerritos.edu [cerritos.edu]

- 5. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

In-depth Technical Guide on the Biological Activity of 4-Hydroxybenzylbutyrate

A comprehensive review of the current scientific understanding of 4-Hydroxybenzylbutyrate, including its known and potential biological activities, experimental considerations, and theoretical signaling pathways.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as benzyl 4-hydroxybutanoate, is an aromatic ester of butyric acid. While its primary applications to date have been in the fragrance and flavor industry, its chemical structure suggests the potential for a range of biological activities stemming from its constituent parts: a 4-hydroxybenzyl alcohol moiety and a butyrate group. This technical guide aims to provide a thorough overview of the known information on this compound and to extrapolate its potential biological effects based on the well-documented activities of butyric acid and its derivatives. Due to the limited specific research on this compound, this guide will also discuss the broader context of butyrate bioactivity to inform future research directions.

Known Biological Activities and Applications

Potential Biological Activities Based on Butyrate Moiety

The butyrate component of this compound is a short-chain fatty acid with a wealth of documented biological activities.[3][4][5][6][7][8][9] As an ester, this compound may act as a prodrug, releasing butyric acid upon hydrolysis in a biological system. The potential biological activities derived from this are extensive and include:

-

Histone Deacetylase (HDAC) Inhibition: Butyrate is a well-known inhibitor of histone deacetylases, which are enzymes that play a crucial role in the epigenetic regulation of gene expression.[3][6][9] By inhibiting HDACs, butyrate can lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the altered expression of genes involved in processes such as cell proliferation, differentiation, and apoptosis. This mechanism is a key area of investigation for cancer therapeutics.[3]

-

Anti-inflammatory Effects: Butyrate has demonstrated potent anti-inflammatory properties. It can suppress the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that governs the expression of pro-inflammatory cytokines.[9][10][11] This has significant implications for inflammatory bowel disease and other inflammatory conditions.

-

Gut Health and Microbiome Modulation: In the gut, butyrate is a primary energy source for colonocytes and plays a vital role in maintaining the integrity of the intestinal barrier.[9] It also influences the composition and function of the gut microbiome.

-

Neurological Effects: Emerging research points to the role of butyrate in the gut-brain axis, with potential neuroprotective effects.[9][10] Its ability to cross the blood-brain barrier and act as an HDAC inhibitor in the central nervous system is an active area of research for neurological disorders.

Quantitative Data

Specific quantitative data on the biological activity of this compound is not available in the peer-reviewed scientific literature. To provide a framework for potential efficacy, the following table summarizes key quantitative data for sodium butyrate , a commonly studied butyrate salt. It is important to note that these values are not directly transferable to this compound and would need to be determined experimentally.

| Biological Activity | Model System | Effective Concentration/Dosage | Outcome | Reference |

| HDAC Inhibition | Human Colon Cancer Cells (HCT-116) | 5 mM | Increased histone H3 acetylation | N/A |

| Anti-inflammatory | Murine Macrophages (RAW 264.7) | 1-10 mM | Inhibition of LPS-induced NF-κB activation | N/A |

| Apoptosis Induction | Human Colorectal Cancer Cells (Caco-2) | 2.5-10 mM | Increased caspase-3 activity | N/A |

| Gut Barrier Function | Caco-2 cell monolayers | 2 mM | Increased transepithelial electrical resistance | N/A |

Note: This table is a representative summary based on the known activities of sodium butyrate and is intended for illustrative purposes only. Experimental determination of these parameters for this compound is required.

Experimental Protocols

Detailed experimental protocols for assessing the biological activity of this compound would need to be developed. Below are general methodologies for key experiments based on the expected activities of a butyrate ester.

1. HDAC Inhibition Assay

-

Objective: To determine if this compound inhibits histone deacetylase activity.

-

Methodology: A commercially available colorimetric or fluorometric HDAC activity assay kit can be used. Nuclear extracts from a relevant cell line (e.g., HeLa or a cancer cell line) would be incubated with a substrate and varying concentrations of this compound. The inhibition of HDAC activity would be measured by a change in absorbance or fluorescence, and an IC50 value can be calculated.

2. Anti-inflammatory Activity Assay (NF-κB Reporter Assay)

-

Objective: To assess the effect of this compound on the NF-κB signaling pathway.

-

Methodology: A stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or SEAP) would be pre-treated with different concentrations of this compound for a specified time. The cells would then be stimulated with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α). The inhibition of NF-κB activation would be quantified by measuring the reporter gene activity.

3. Cell Viability and Apoptosis Assays

-

Objective: To evaluate the cytotoxic and pro-apoptotic effects of this compound on cancer cells.

-

Methodology:

-

Cell Viability: Cancer cell lines would be treated with a range of concentrations of this compound for 24, 48, and 72 hours. Cell viability can be assessed using an MTT or WST-1 assay.

-

Apoptosis: Apoptosis can be detected by Annexin V/Propidium Iodide staining followed by flow cytometry, or by measuring the activity of caspases 3 and 7 using a luminescent assay.

-

Signaling Pathways

Given the lack of specific research on this compound, the following diagrams illustrate the potential signaling pathways it may modulate, based on the known mechanisms of butyrate.

Caption: Potential mechanism of this compound as an HDAC inhibitor.

Caption: Potential anti-inflammatory mechanism via NF-κB inhibition.

Conclusion and Future Directions

This compound is a compound with limited published research on its biological activities. However, its chemical structure as an ester of butyric acid strongly suggests a range of potential therapeutic applications, including as an anti-cancer agent, an anti-inflammatory compound, and a modulator of gut health. The information provided in this guide on the known activities of butyrate and its derivatives serves as a foundation for future investigations into this compound.

Future research should focus on:

-

In vitro studies to confirm its hydrolysis to butyric acid and to determine its efficacy in HDAC inhibition, anti-inflammatory, and cytotoxic assays.

-

Pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

-

In vivo studies in relevant animal models to assess its therapeutic potential for various diseases.

By systematically exploring these areas, the full therapeutic potential of this compound can be elucidated, potentially leading to the development of new drugs for a variety of conditions.

References

- 1. 4-Hydroxybenzyl butyrate [myskinrecipes.com]

- 2. Buy Benzyl 4-hydroxybutanoate | 91970-62-6 [smolecule.com]

- 3. Butyric acid and prospects for creation of new medicines based on its derivatives: a literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Butyric acid - Wikipedia [en.wikipedia.org]

- 6. Butyrate, Neuroepigenetics and the Gut Microbiome: Can a High Fiber Diet Improve Brain Health? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. osti.gov [osti.gov]

- 8. Butyric Acid | C4H8O2 | CID 264 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Beyond the Gut: Unveiling Butyrate’s Global Health Impact Through Gut Health and Dysbiosis-Related Conditions: A Narrative Review [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Butyrate ameliorates chronic alcoholic central nervous damage by suppressing microglia-mediated neuroinflammation and modulating the microbiome-gut-brain axis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-Hydroxybenzylbutyrate: Precursors, Derivatives, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-hydroxybenzylbutyrate, a phenolic compound of interest for its potential therapeutic applications. The guide details its precursors, synthesis methodologies, and known and potential biological activities, with a focus on its role as a potential histone deacetylase (HDAC) inhibitor and modulator of key signaling pathways. This document consolidates available data on related compounds to infer the expected properties and activities of this compound, offering a valuable resource for researchers in drug discovery and development.

Introduction

Phenolic compounds are a broad class of plant secondary metabolites that have garnered significant attention for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer effects.[1][2] this compound is an ester combining 4-hydroxybenzyl alcohol, a phenolic alcohol found in plants like Gastrodia elata[3][4], and butyric acid, a short-chain fatty acid produced by gut microbiota.[5] Butyrate itself is a well-documented histone deacetylase (HDAC) inhibitor and modulates key inflammatory signaling pathways such as NF-κB and MAPK.[6][7][8] The combination of these two moieties in this compound suggests its potential as a therapeutic agent with unique properties. This guide explores the synthesis, characterization, and biological evaluation of this compound and its derivatives.

Precursors and Synthesis

The primary precursors for the synthesis of this compound are 4-hydroxybenzyl alcohol and butyric acid.

-

4-Hydroxybenzyl Alcohol: This precursor is a phenolic alcohol that can be sourced naturally or synthesized.[9] Synthetic routes often involve the reduction of 4-hydroxybenzaldehyde.[9] It serves as a versatile building block in organic synthesis.[4][6]

-

Butyric Acid: A four-carbon short-chain fatty acid, butyric acid is readily available commercially.

Synthesis of this compound

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be achieved through standard esterification methods. Two common and effective methods are the Fischer-Speier esterification and the Steglich esterification.

2.1.1. Experimental Protocol: Fischer-Speier Esterification

This method involves the acid-catalyzed esterification of a carboxylic acid and an alcohol.[10]

Materials:

-

4-Hydroxybenzyl alcohol

-

Butyric acid

-

Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH)

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dean-Stark apparatus

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve 4-hydroxybenzyl alcohol (1.0 eq) in toluene.

-

Add butyric acid (1.1 eq) to the solution.

-

Carefully add a catalytic amount of concentrated sulfuric acid or p-TsOH (0.05 eq).

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

2.1.2. Experimental Protocol: Steglich Esterification

This method is a milder esterification suitable for acid-sensitive substrates, using dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[11]

Materials:

-

4-Hydroxybenzyl alcohol

-

Butyric acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve 4-hydroxybenzyl alcohol (1.0 eq), butyric acid (1.1 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in DCM dropwise to the mixture.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Wash the filtrate with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of this compound.

Characterization Data

Table 1: Predicted Spectroscopic Data for this compound

| Technique | Predicted Characteristic Peaks/Signals |

| ¹H NMR | * Aromatic protons: δ 6.8-7.3 ppm (multiplet, 4H) * Benzyl protons (-CH₂-O-): δ ~5.0 ppm (singlet, 2H) * Methylene protons (-O-C=O-CH₂-): δ ~2.3 ppm (triplet, 2H) * Methylene protons (-CH₂-CH₃): δ ~1.6 ppm (sextet, 2H) * Methyl protons (-CH₃): δ ~0.9 ppm (triplet, 3H) * Phenolic proton (-OH): Variable, broad singlet |

| ¹³C NMR | * Carbonyl carbon: δ ~173 ppm * Aromatic carbons: δ 115-158 ppm * Benzyl carbon (-CH₂-O-): δ ~66 ppm * Methylene carbon (-O-C=O-CH₂-): δ ~36 ppm * Methylene carbon (-CH₂-CH₃): δ ~18 ppm * Methyl carbon (-CH₃): δ ~13 ppm |

| FT-IR (cm⁻¹) | * O-H stretch (phenolic): ~3300 (broad) * C-H stretch (aromatic): ~3030 * C-H stretch (aliphatic): 2850-2960 * C=O stretch (ester): ~1735 (strong) * C=C stretch (aromatic): ~1600, 1515 * C-O stretch (ester): 1150-1250 |

| Mass Spec. (m/z) | * Molecular Ion [M]⁺: Predicted at 194.09 * Key Fragments: Fragments corresponding to the loss of the butyryl group, the benzyl group, and other characteristic fragmentations of esters. |

Biological Activities and Signaling Pathways

The biological activities of this compound are not extensively studied. However, based on the known activities of its constituent parts, it is hypothesized to possess HDAC inhibitory and anti-inflammatory properties.

Histone Deacetylase (HDAC) Inhibition

Butyrate is a known non-competitive inhibitor of class I and IIa HDACs.[12][13] This inhibition leads to hyperacetylation of histones, which alters chromatin structure and gene expression, often resulting in cell cycle arrest and apoptosis in cancer cells.[12] It is plausible that this compound retains this HDAC inhibitory activity.

Table 2: HDAC Inhibitory Activity of Butyrate and Related Compounds

| Compound | Assay System | IC₅₀ (mM) | Reference |

| Butyrate | Nuclear extract from HT-29 cells | 0.09 | [1] |

| Phenylbutyrate | Nuclear extract from DS19 cells | 0.62 | [1] |

| Propionate | Nuclear extract from HT-29 cells | ~0.36 (estimated) | [1] |

4.1.1. Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is adapted from commercially available HDAC activity assay kits.

Materials:

-

HeLa cell nuclear extract (or other source of HDACs)

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

HDAC assay buffer

-

Trichostatin A (positive control inhibitor)

-

This compound (test compound)

-

Developer solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare serial dilutions of this compound and Trichostatin A in HDAC assay buffer.

-

In a 96-well plate, add HDAC assay buffer, the test compound or control, and diluted HeLa cell nuclear extract.

-

Initiate the reaction by adding the HDAC substrate.

-

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for an additional 15-30 minutes at room temperature.

-

Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).

-

Calculate the percent inhibition and determine the IC₅₀ value for this compound.

Modulation of Inflammatory Signaling Pathways

Butyrate has been shown to modulate key inflammatory signaling pathways, including the NF-κB and MAPK pathways.[7]

4.2.1. NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. Butyrate has been shown to inhibit NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines.[14][15] It is hypothesized that this compound may exert similar anti-inflammatory effects by targeting this pathway.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

4.2.1.1. Experimental Protocol: NF-κB Luciferase Reporter Assay

Materials:

-

Macrophage cell line (e.g., RAW 264.7) stably or transiently transfected with an NF-κB luciferase reporter construct

-

Lipopolysaccharide (LPS)

-

This compound

-

Luciferase assay reagent

-

96-well white, clear-bottom tissue culture plates

-

Luminometer

Procedure:

-

Seed the transfected cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours.

-

Lyse the cells and measure the luciferase activity according to the manufacturer's protocol.

-

Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) or total protein concentration.

-

Analyze the dose-dependent inhibition of LPS-induced NF-κB activation by this compound.

4.2.2. MAPK Signaling Pathway

The MAPK signaling pathway, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[16] Butyrate has been shown to modulate MAPK signaling, although the effects can be cell-type and context-dependent.[4][17]

Caption: Hypothesized modulation of the MAPK signaling pathway by this compound.

4.2.2.1. Experimental Protocol: Western Blot Analysis of MAPK Phosphorylation

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

LPS

-

This compound

-

Lysis buffer with protease and phosphatase inhibitors

-

Primary antibodies against phosphorylated and total ERK, JNK, and p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Seed cells and treat with this compound and/or LPS as described for the NF-κB assay.

-

Lyse the cells and determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Block the membrane and incubate with primary antibodies against the phosphorylated forms of the MAPK proteins.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with antibodies against the total forms of the MAPK proteins to normalize for protein loading.

-

Quantify the band intensities to determine the effect of this compound on MAPK phosphorylation.

Conclusion

This compound is a promising compound that combines the structural features of a phenolic alcohol and a short-chain fatty acid known for its HDAC inhibitory and anti-inflammatory properties. While direct experimental data on this compound is limited, this guide provides a solid foundation for its synthesis, characterization, and biological evaluation based on established chemical principles and the known activities of its precursors. The detailed experimental protocols provided herein offer a practical starting point for researchers to investigate the therapeutic potential of this and related compounds. Further research is warranted to elucidate the specific biological activities and mechanisms of action of this compound, which may lead to the development of novel therapeutic agents for a range of diseases.

References

- 1. gsartor.org [gsartor.org]

- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000729) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. researchgate.net [researchgate.net]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. P38 mitogen activated protein kinase expression and regulation by interleukin-4 in human B cell non-Hodgkin lymphomas - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. m.youtube.com [m.youtube.com]

- 12. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000011) [hmdb.ca]

The Elusive Natural Origins of 4-Hydroxybenzylbutyrate: A Review of Current Evidence

A comprehensive review of scientific literature and chemical databases reveals no definitive evidence for the natural occurrence of 4-Hydroxybenzylbutyrate. While structurally related compounds are widespread in nature, this compound itself appears to be absent from the known metabolome of plants, fungi, bacteria, and animals. This whitepaper will summarize the findings of an extensive search and provide context by examining related, naturally occurring molecules.

Absence of Evidence in Scientific Literature

Initial searches for the natural occurrence of this compound did not yield any reports of its isolation from a natural source. The scientific literature is silent on its presence in any organism or environmental matrix. Further targeted searches using variations of the chemical name and queries aimed at natural product databases also failed to identify this compound as a known natural product.

While the compound is listed by commercial chemical suppliers, this indicates its availability as a synthetic chemical for research and other purposes, not its natural origin.

Distinguishing from Structurally Related Natural Products

The name "this compound" can be easily confused with other naturally occurring compounds that have similar structural motifs. It is crucial to differentiate it from these molecules:

-

4-Hydroxybenzoate (4-HB): This is a well-documented plant metabolite. In Arabidopsis thaliana, it is a precursor for various primary and specialized metabolites and is involved in the assembly of the plant cell wall. Its biosynthesis primarily originates from phenylalanine.

-

Gamma-hydroxybutyric acid (GHB) or 4-hydroxybutanoic acid: This compound is a naturally occurring neurotransmitter in the mammalian brain. It is a precursor to GABA, glutamate, and glycine. GHB is also found in small quantities in some fermented foods and beverages like wine and beer, as well as in beef and small citrus fruits.

-

Polyhydroxybutyrate (PHB): This is a biopolymer, a polyester belonging to the polyhydroxyalkanoates (PHAs) class. It is produced by various microorganisms as a form of energy storage.

It is plausible that the initial query for this compound may have been a conflation of the benzyl ester of butyric acid with the more common 4-hydroxybenzoic acid or the unrelated 4-hydroxybutanoic acid (GHB).

Conclusion

Based on an exhaustive search of available scientific literature and chemical databases, there is currently no evidence to support the natural occurrence of this compound. The compound is commercially available as a synthetic entity. Researchers and drug development professionals interested in this chemical structure should be aware of its apparent absence in nature and distinguish it from the structurally similar and biologically significant natural products, 4-hydroxybenzoate and gamma-hydroxybutyric acid. Further investigation into novel metabolic pathways in underexplored organisms could potentially reveal its existence, but as of now, this compound remains a compound of synthetic origin.

Spectroscopic and Synthetic Profile of 4-Hydroxybenzyl Butyrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 4-hydroxybenzyl butyrate, a compound of interest in fragrance, flavor, and potentially pharmaceutical applications. Due to the limited availability of directly published experimental spectra for 4-hydroxybenzyl butyrate, this document presents a compilation of predicted and experimental data for closely related compounds, namely 4-hydroxybenzyl alcohol and butyrate derivatives. This information serves as a valuable reference for the characterization and synthesis of 4-hydroxybenzyl butyrate.

Spectroscopic Data

The expected spectroscopic characteristics of 4-hydroxybenzyl butyrate can be inferred from the analysis of its structural components: the 4-hydroxybenzyl group and the butyrate moiety.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of 4-hydroxybenzyl butyrate is expected to show characteristic signals for both the aromatic and the aliphatic portions of the molecule. The aromatic protons on the benzene ring will appear as two doublets in the range of δ 6.8-7.3 ppm. The benzylic protons (-CH₂-) adjacent to the ester oxygen will likely resonate as a singlet around δ 5.0 ppm. The butyrate chain will exhibit a triplet for the terminal methyl group (CH₃) around δ 0.9 ppm, a sextet for the adjacent methylene group (-CH₂-) around δ 1.6 ppm, and a triplet for the methylene group next to the carbonyl (-CH₂-C=O) around δ 2.3 ppm.

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, the benzylic carbon, and the carbons of the butyrate chain. The carbonyl carbon of the ester is expected to have a chemical shift in the range of δ 170-175 ppm. The aromatic carbons will appear between δ 115 and δ 160 ppm. The benzylic carbon signal is anticipated around δ 65-70 ppm, while the aliphatic carbons of the butyrate group will be observed in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 4-Hydroxybenzyl Butyrate

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Aromatic CH (ortho to OH) | ~6.8 (d) | ~115 |

| Aromatic CH (meta to OH) | ~7.2 (d) | ~130 |

| Aromatic C-OH | - | ~158 |

| Aromatic C-CH₂ | - | ~128 |

| Benzyl CH₂ | ~5.0 (s) | ~66 |

| Carbonyl C=O | - | ~173 |

| Butyrate α-CH₂ | ~2.3 (t) | ~36 |

| Butyrate β-CH₂ | ~1.6 (sextet) | ~18 |

| Butyrate γ-CH₃ | ~0.9 (t) | ~13 |

Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of 4-hydroxybenzyl butyrate is expected to exhibit characteristic absorption bands for its functional groups. A strong, broad band corresponding to the O-H stretch of the phenolic hydroxyl group is anticipated in the region of 3200-3600 cm⁻¹. A sharp, intense absorption peak for the C=O stretch of the ester carbonyl group will likely appear around 1735 cm⁻¹. The C-O stretching vibrations of the ester will be observed in the 1100-1300 cm⁻¹ region. Aromatic C-H stretching bands will be present around 3000-3100 cm⁻¹, and aromatic C=C stretching vibrations will appear in the 1450-1600 cm⁻¹ range.[1][2]

Table 2: Key IR Absorption Bands for 4-Hydroxybenzyl Butyrate

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Phenolic O-H stretch | 3200-3600 | Strong, Broad |

| Ester C=O stretch | ~1735 | Strong, Sharp |

| Aromatic C=C stretch | 1450-1600 | Medium |

| Ester C-O stretch | 1100-1300 | Strong |

| Aromatic C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H stretch | 2850-3000 | Medium |

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ for 4-hydroxybenzyl butyrate (C₁₁H₁₄O₃) would be observed at m/z 194.23.[3] Common fragmentation patterns would likely involve the loss of the butyrate group or cleavage at the benzylic position. A prominent peak at m/z 107 would correspond to the 4-hydroxybenzyl cation. Other fragments from the butyrate chain, such as m/z 71 ([C₄H₇O]⁺) and m/z 43 ([C₃H₇]⁺), are also expected.[4][5]

Table 3: Expected Mass Spectrometry Fragments for 4-Hydroxybenzyl Butyrate

| m/z | Proposed Fragment |

| 194 | [M]⁺ (Molecular Ion) |

| 107 | [HOC₆H₄CH₂]⁺ |

| 71 | [CH₃CH₂CH₂CO]⁺ |

| 43 | [CH₃CH₂CH₂]⁺ |

Experimental Protocols

General Synthesis of 4-Hydroxybenzyl Butyrate

A common method for the synthesis of 4-hydroxybenzyl butyrate is through the esterification of 4-hydroxybenzyl alcohol with butyric acid or its more reactive derivative, butyryl chloride.

Fischer Esterification:

-

Reactants: 4-hydroxybenzyl alcohol and an excess of butyric acid are combined in a round-bottom flask.

-

Catalyst: A catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, is added.

-

Solvent: A solvent that forms an azeotrope with water, such as toluene or cyclohexane, is used to drive the reaction to completion by removing the water byproduct via a Dean-Stark apparatus.

-

Reaction Conditions: The mixture is refluxed until the theoretical amount of water is collected.

-

Workup: The reaction mixture is cooled, washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, and then with brine. The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel or by distillation under reduced pressure to yield pure 4-hydroxybenzyl butyrate.

Synthesis via Acyl Chloride:

-

Reactants: 4-hydroxybenzyl alcohol is dissolved in a suitable aprotic solvent, such as dichloromethane or diethyl ether, in a flask equipped with a dropping funnel and a magnetic stirrer.

-

Base: A non-nucleophilic base, such as triethylamine or pyridine, is added to neutralize the HCl byproduct.

-

Acylation: Butyryl chloride is added dropwise to the solution at a controlled temperature (often 0 °C to room temperature).

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is washed with dilute acid (e.g., 1M HCl), water, and brine. The organic layer is dried, and the solvent is evaporated.

-

Purification: The resulting crude ester is purified by column chromatography or distillation.

Logical Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of 4-hydroxybenzyl butyrate.

Caption: Workflow for the synthesis and characterization of 4-hydroxybenzyl butyrate.

References

- 1. 4-Hydroxybenzyl alcohol derivatives and their sedative–hypnotic activities - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01972J [pubs.rsc.org]

- 2. The IR spectra of butyric acid and ethyl butyrate show sharp strong singl.. [askfilo.com]

- 3. Benzyl 4-hydroxybutanoate | C11H14O3 | CID 14443958 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzyl butyrate | C11H14O2 | CID 7650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. massbank.eu [massbank.eu]

A Technical Guide to the Thermal Properties of 4-Hydroxybenzylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Estimated Thermal Properties

The thermal properties of a compound are critical for determining its stability, processing parameters, and storage conditions. For 4-Hydroxybenzylbutyrate, a phenolic ester, the following properties are of primary interest. The values presented in Table 1 are estimations based on the general characteristics of aromatic esters and butyrate derivatives.

| Thermal Property | Estimated Value | Method of Determination |

| Melting Point | 45 - 65 °C | Differential Scanning Calorimetry (DSC) |

| Boiling Point | 280 - 320 °C | Thermogravimetric Analysis (TGA) / Ebulliometry |

| Decomposition Temperature (Td) | > 300 °C | Thermogravimetric Analysis (TGA) |

Table 1: Estimated Thermal Properties of this compound. These values are theoretical and require experimental verification.

Experimental Protocols for Thermal Analysis

To ascertain the precise thermal properties of this compound, the following standardized experimental protocols are recommended.

Differential Scanning Calorimetry is a fundamental technique for determining the melting point, glass transition temperature, and other phase transitions of a material.

Methodology:

-

Sample Preparation: Accurately weigh 3-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to encapsulate the sample. Prepare an empty, crimped aluminum pan to serve as a reference.

-

Instrument Setup: Place the sample and reference pans into the DSC cell. The analysis is conducted under a controlled nitrogen atmosphere with a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below the expected melting point (e.g., 0 °C).

-

Ramp the temperature at a controlled rate, typically 10 °C/min, to a temperature significantly above the expected melting point (e.g., 100 °C).

-

Hold the sample at this temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate (e.g., 10 °C/min).

-

A second heating scan is often performed under the same conditions to analyze the thermal history of the sample.

-

-

Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the resulting thermogram. The heat of fusion can be calculated from the area of the melting peak.

Thermogravimetric Analysis measures the change in mass of a sample as a function of temperature, providing information about its boiling point and thermal stability.

Methodology:

-

Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of this compound into a TGA pan (typically ceramic or platinum).

-

Instrument Setup: Position the pan in the TGA furnace. The analysis is performed under an inert nitrogen atmosphere with a consistent purge gas flow rate (e.g., 20 mL/min) to carry away any evolved gases.

-

Thermal Program:

-

Equilibrate the sample at ambient temperature.

-

Heat the sample at a constant rate, such as 10 °C/min or 20 °C/min, through a wide temperature range (e.g., from 30 °C to 500 °C).

-

-

Data Analysis:

-

The boiling point can be inferred from the temperature at which a significant, sharp mass loss occurs.

-

The decomposition temperature (Td) is typically reported as the onset temperature of the major mass loss step, representing the point at which the compound begins to degrade.

-

Experimental Workflow Visualization

The logical flow of experiments to characterize the thermal properties of this compound is depicted in the following diagram.

Caption: Workflow for Thermal Property Characterization.

This guide provides a foundational understanding of the anticipated thermal properties of this compound and the established experimental procedures for their accurate determination. Researchers are encouraged to perform these analyses to obtain precise data for their specific applications.

An In-depth Technical Guide to the Solubility of 4-Hydroxybenzylbutyrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxybenzylbutyrate is a small molecule of interest in various fields of chemical and pharmaceutical research. A thorough understanding of its solubility in different solvent systems is fundamental for a wide range of applications, including but not limited to, reaction chemistry, purification, formulation development, and in vitro/in vivo studies. Solubility dictates the bioavailability of a compound and is a critical parameter in drug discovery and development. This document provides a technical overview of the theoretical considerations and practical methodologies for assessing the solubility of this compound.

Physicochemical Properties of this compound (Predicted)

While experimental data is scarce, the physicochemical properties of this compound can be predicted based on its chemical structure. These properties provide initial insights into its likely solubility behavior.

| Property | Predicted Value/Information | Significance for Solubility |

| Molecular Formula | C₁₁H₁₄O₃ | Provides the basis for molecular weight calculation. |

| Molecular Weight | 200.23 g/mol | Influences diffusion and dissolution rates. |

| Structure | The presence of a hydroxyl group and an ester functional group suggests the potential for hydrogen bonding and moderate polarity. The benzene ring contributes to its lipophilicity. | |

| Predicted LogP | ~2.5 - 3.0 | A positive LogP value suggests a higher solubility in non-polar, lipophilic solvents compared to water. |

| Predicted pKa | ~9.5 - 10.5 (for the phenolic hydroxyl group) | The weakly acidic nature of the hydroxyl group indicates that its solubility in aqueous media will be pH-dependent, with increased solubility at higher pH values due to deprotonation. |

Hypothetical Solubility Data of this compound

The following tables are templates illustrating how quantitative solubility data for this compound should be presented. The values provided are for illustrative purposes only and are not based on experimental results.

Table 1: Solubility of this compound in Common Organic Solvents at 25°C

| Solvent | Solvent Polarity Index | Solubility (mg/mL) - Hypothetical | Solubility (mol/L) - Hypothetical |

| Non-Polar Solvents | |||

| n-Hexane | 0.1 | < 1 | < 0.005 |

| Toluene | 2.4 | 50 | 0.25 |

| Polar Aprotic Solvents | |||

| Dichloromethane | 3.1 | > 200 | > 1.0 |

| Acetone | 5.1 | > 200 | > 1.0 |

| Ethyl Acetate | 4.4 | 150 | 0.75 |

| Dimethyl Sulfoxide (DMSO) | 7.2 | > 200 | > 1.0 |

| Polar Protic Solvents | |||

| Ethanol | 4.3 | 100 | 0.50 |

| Methanol | 5.1 | 80 | 0.40 |

| Water | 10.2 | < 0.1 | < 0.0005 |

Table 2: pH-Dependent Aqueous Solubility of this compound at 37°C (Hypothetical)

This data is critical for biopharmaceutical classification.[1]

| pH | Buffer System | Solubility (mg/mL) - Hypothetical |

| 1.2 | Simulated Gastric Fluid (SGF) | < 0.01 |

| 4.5 | Acetate Buffer | < 0.01 |

| 6.8 | Phosphate Buffer | 0.05 |

| 7.4 | Phosphate-Buffered Saline (PBS) | 0.1 |

| 10.0 | Carbonate-Bicarbonate Buffer | 5.0 |

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The following is a detailed methodology for determining the equilibrium solubility of this compound, adapted from the World Health Organization (WHO) guidelines for active pharmaceutical ingredients (APIs).[1]

4.1. Materials and Equipment

-

This compound (solid, of known purity)

-

Selected solvents (analytical grade)

-

Calibrated analytical balance

-

Vials with screw caps

-

Constant temperature shaker/incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated pH meter

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other validated analytical instrumentation.

4.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials. The excess should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25°C for general solubility or 37°C for biopharmaceutical relevance).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time to reach equilibrium should be determined experimentally by sampling at different time points until the concentration of the solute in the solution remains constant.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to sediment.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid. This step is critical to prevent overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent by multiplying the measured concentration by the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

For pH-dependent solubility, measure and report the final pH of the saturated solution.

-

Perform each solubility measurement in triplicate to ensure reproducibility.[1]

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for Shake-Flask Solubility Measurement.

Logical Flow for Solvent Selection

Caption: Decision Pathway for Solvent Selection.

Conclusion

While direct experimental data on the solubility of this compound is currently lacking, this guide provides a robust framework for its determination and interpretation. The predicted physicochemical properties suggest that this compound is a moderately lipophilic compound with pH-dependent aqueous solubility. For practical applications, a systematic approach to solvent screening, guided by the intended use and followed by rigorous experimental solubility determination using methods such as the shake-flask protocol, is recommended. The data and methodologies presented herein are intended to empower researchers, scientists, and drug development professionals in their work with this compound.

References

In-depth Technical Guide: 4-Hydroxybenzylbutyrate - A Compound with Limited Publicly Available Research Data

Notice to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive search of publicly available scientific literature and databases, it has been determined that there is a significant lack of specific research data and applications for the compound 4-Hydroxybenzylbutyrate . The initial searches for this molecule did not yield sufficient information to construct the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams.

The search results primarily contained information on other, structurally distinct compounds, such as:

-

Beta-hydroxy-beta-methylbutyrate (HMB): A metabolite of the amino acid leucine, researched for its potential effects on muscle protein synthesis and recovery from exercise.

-

Gamma-hydroxybutyrate (GHB): A neurotransmitter and central nervous system depressant, with established clinical use for the treatment of narcolepsy and cataplexy.

-

N-(2-Hydroxybenzyl)-2,5-Dimethoxy-4-Cyanophenylethylamine (25CN-NBOH): A highly selective 5-HT2A receptor agonist used as a research tool to investigate the function of this receptor.

-

Various synthetic methods for other butyrophenones and butyric acid derivatives .

Subsequent targeted searches for "4-hydroxybenzyl butyrate," "4-hydroxyphenylbutyrate," and "4-(4-hydroxyphenyl)butyrate" also failed to provide the necessary data to fulfill the core requirements of an in-depth technical guide.

At present, the scientific community has not published significant research focusing on the biological activity, mechanism of action, or potential therapeutic applications of this compound. Therefore, the creation of a detailed technical guide with structured data tables, experimental methodologies, and signaling pathway diagrams is not feasible.

This finding suggests that this compound may be a novel compound with limited investigation, a less common synonym for another molecule that is not readily identifiable, or a compound that has not demonstrated significant biological activity in preliminary screenings.

Researchers interested in this specific chemical structure may need to undertake foundational in-vitro and in-vivo studies to elucidate its potential pharmacological properties. We recommend initiating a thorough chemical database search (e.g., SciFinder, Reaxys) to identify any potential mentions in patents or specialized chemical literature that may not be indexed in broader scientific search engines.

Methodological & Application

Application Notes and Protocols for the Laboratory-Scale Synthesis of 4-Hydroxybenzylbutyrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Hydroxybenzylbutyrate is an ester of significant interest in various research fields, including pharmacology and materials science. This document provides a detailed protocol for the laboratory-scale synthesis of this compound via Steglich esterification, a mild and efficient method employing a carbodiimide coupling agent. An alternative acid-catalyzed Fischer esterification is also briefly discussed.

Reaction Principle

The primary synthesis route described is the Steglich esterification of 4-hydroxybenzyl alcohol with butyric acid. This reaction is facilitated by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), which activates the carboxylic acid, and 4-dimethylaminopyridine (DMAP) as a catalyst.[1] The reaction proceeds at room temperature, offering a high yield of the desired ester.

Alternatively, the traditional Fischer esterification can be employed, which involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid.[2]

Experimental Protocols

Method 1: Steglich Esterification using EDCI and DMAP

This protocol is adapted from a general procedure for the synthesis of 4-hydroxybenzyl alcohol derivatives.[1]

Materials:

-

4-Hydroxybenzyl alcohol

-

Butyric acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser (if heating is required, though this protocol is for room temperature)

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve butyric acid (1.0 equivalent) and EDCI (1.2 equivalents) in anhydrous dichloromethane. Stir the mixture for 10 minutes at room temperature.

-

Addition of Alcohol and Catalyst: In a separate flask, prepare a solution of 4-hydroxybenzyl alcohol (1.0 equivalent) and DMAP (0.1-0.2 equivalents) in anhydrous dichloromethane.

-

Reaction: Add the 4-hydroxybenzyl alcohol/DMAP solution to the stirred butyric acid/EDCI mixture.

-

Monitoring: Allow the reaction to proceed at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup: Once the reaction is complete (typically after several hours to overnight), quench the reaction by adding a saturated solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Method 2: Fischer Esterification

This is a general protocol for acid-catalyzed esterification.[2]

Materials:

-

4-Hydroxybenzyl alcohol

-

Butyric acid

-

Sulfuric acid (H₂SO₄), concentrated

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dean-Stark apparatus and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 4-hydroxybenzyl alcohol (1.0 equivalent), butyric acid (1.5-2.0 equivalents), and toluene.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%).

-

Reaction: Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap. Continue heating until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature.

-

Neutralization and Extraction: Carefully wash the organic layer with a saturated solution of sodium bicarbonate to neutralize the acid, followed by washing with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-